![molecular formula C11H11NO6S B1517005 2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid CAS No. 1082395-50-3](/img/structure/B1517005.png)
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
Overview
Description
The compound appears to contain a benzothiazole group, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry, and a methoxyethyl group, which is an ether group with a methoxy (OCH3) and an ethyl (C2H5) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole group would contribute to the aromaticity of the compound, while the carboxylic acid group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzothiazole group is relatively stable due to its aromaticity, but it can participate in electrophilic substitution reactions. The carboxylic acid group is acidic and can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to 2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid often involves multi-step reactions starting from benzothiazole derivatives. For instance, Patel et al. (2011) reported the synthesis of new pyridine derivatives starting with 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids. These compounds were further modified to produce a variety of amide derivatives, demonstrating the versatility of benzothiazole derivatives in synthesizing complex molecules (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
Several studies have focused on evaluating the antimicrobial properties of benzothiazole derivatives. For example, Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid, demonstrating variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Chavan & Pai, 2007).
Biological Activities and Applications
Research on the biological activities of benzothiazole derivatives extends beyond antimicrobial properties. Kyhoiesh and Al-adilee (2022) synthesized metal complexes with a novel azo dye ligand derived from 2-amino-6-methoxy benzothiazole, showing antimicrobial properties and suggesting potential applications in drug development and material science (Kyhoiesh & Al-adilee, 2022).
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Mechanism of Action
- For instance, some compounds inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a role in atherosclerosis by promoting the formation of atherosclerotic plaques . While this isn’t directly related to our compound, it highlights the importance of understanding enzymatic targets.
Target of Action
Result of Action
: Rilapladib: Uses, Interactions, Mechanism of Action | DrugBank Online
properties
IUPAC Name |
2-(2-methoxyethyl)-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c1-18-5-4-12-10(13)8-3-2-7(11(14)15)6-9(8)19(12,16)17/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPEMWMZLYIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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